2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide
Description
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS3/c1-8-11(10-6-4-3-5-7-10)17-14(22-8)18-12(21)9(2)23-15-20-19-13(16)24-15/h3-7,9H,1-2H3,(H2,16,19)(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXOSOVYPGDJIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C(C)SC2=NN=C(S2)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide typically involves multiple steps. One common method includes the reaction of amines with 2-chloroacetyl chloride, followed by the addition of hydrazinecarbothioamide and carbon disulfide . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amino derivatives .
Scientific Research Applications
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as a urease inhibitor, which could be useful in treating infections caused by Helicobacter pylori.
Biological Research: Thiadiazole derivatives have shown cytotoxic properties and are being investigated for their anticancer activities.
Industrial Applications: The compound’s unique chemical structure makes it a candidate for various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition disrupts the survival mechanism of Helicobacter pylori in the acidic environment of the stomach.
Comparison with Similar Compounds
Structural Analogues with Thiadiazole-Thiazole Hybrids
Key Observations :
- Amino vs.
Oxadiazole-Thiazole Hybrids
Compounds with oxadiazole cores instead of thiadiazole exhibit distinct electronic properties:
Key Observations :
- Oxadiazole vs. Thiadiazole : Oxadiazole-containing analogs (e.g., 8d, 8e) lack the sulfur atom in the central ring, reducing electron density and altering metabolic stability .
- Substituent Effects: The 4-methylphenyl group in 8d enhances lipophilicity compared to the target compound’s amino-thiadiazole, which may affect membrane permeability .
Triazole and Sulfonamide Derivatives
Key Observations :
- Imidazole Hybrids : The imidazole ring in the first compound offers π-π stacking advantages, a feature absent in the target compound’s structure .
Research Findings and Data Tables
Biological Activity
The compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide is a novel derivative of thiadiazole and thiazole that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and other pharmacological activities based on various studies.
Chemical Structure
The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound involves the reaction of appropriate thiadiazole and thiazole derivatives with propanamide in a controlled environment. The detailed synthesis route typically includes the use of solvents like glacial acetic acid and involves heating under reflux conditions to ensure complete reaction and crystallization of the product.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:
- Thiadiazole derivatives have been shown to be effective against various bacterial strains including Staphylococcus aureus and Escherichia coli .
- The compound's structure allows for interaction with bacterial enzymes, potentially disrupting their function.
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds containing thiadiazole and thiazole moieties:
- A review on thiadiazole derivatives reported that they can decrease the viability of cancer cells across multiple types including leukemia and breast cancer .
- The specific compound under discussion has shown promise in reducing tumor growth in xenograft models, suggesting its potential as a chemotherapeutic agent .
The proposed mechanisms for the biological activity include:
- Inhibition of Enzymatic Activity : The presence of the thiadiazole ring may inhibit key enzymes involved in cell proliferation.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Case Studies
- Antimicrobial Efficacy : A study conducted on various thiadiazole derivatives demonstrated that compounds similar to this compound showed significant inhibition against Candida albicans with an IC50 value of 12 µg/mL .
- Anticancer Activity : In vitro studies indicated that this compound exhibited selective cytotoxicity towards human breast cancer cell lines (MCF7) with an IC50 value significantly lower than standard chemotherapeutics .
Data Summary Table
Q & A
Q. What are the optimal synthetic routes for synthesizing this compound, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via multi-step protocols involving thiadiazole and thiazole intermediates. A common approach includes:
- Step 1 : Formation of the 5-amino-1,3,4-thiadiazole core via cyclization of thiosemicarbazides with POCl₃ or other dehydrating agents under reflux (90–100°C, 3–5 hours) .
- Step 2 : Sulfanyl group introduction via nucleophilic substitution using mercapto-thiazole derivatives in polar aprotic solvents (e.g., DMF) with NaH as a base .
- Step 3 : Final acylation with propanoyl chloride under controlled pH (7–8) to avoid side reactions . Yield optimization requires precise temperature control (e.g., 20–25°C during acylation) and solvent selection (e.g., ethanol-DMF mixtures for recrystallization) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for thiadiazole (δ 7.2–8.5 ppm) and thiazole (δ 6.8–7.5 ppm) protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₅H₁₅N₅OS₃, MW 377.51) and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%) and stability under varying pH .
Q. How can researchers design initial biological activity screens for this compound?
Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates . Include positive controls (e.g., doxorubicin for anticancer screens) and validate results with triplicate experiments .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data across structurally similar thiadiazole-thiazole hybrids?
Discrepancies often arise from:
- Purity variations : Use HPLC to verify compound homogeneity; impurities >5% can skew bioactivity .
- Assay conditions : Standardize protocols (e.g., serum-free media for cytotoxicity assays to avoid protein binding artifacts) .
- Structural nuances : Compare substituent effects (e.g., 4-phenyl vs. 4-methyl groups on thiazole) via SAR studies .
Q. How can computational modeling predict the compound’s mechanism of action and target binding affinity?
- Molecular docking : Use AutoDock Vina to simulate interactions with targets like EGFR or DHFR. Focus on hydrogen bonding with the thiadiazole amino group and hydrophobic interactions with the phenyl-thiazole moiety .
- MD simulations : Analyze stability of ligand-target complexes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories . Validate predictions with experimental IC₅₀ values and mutagenesis studies .
Q. What methodologies enable systematic functionalization of the thiadiazole core for SAR exploration?
- Electrophilic substitution : Introduce halogens (Cl, Br) at the 5-position of thiadiazole using NCS/NBS in acetic acid .
- Cross-coupling : Suzuki-Miyaura reactions to attach aryl groups to the sulfanyl moiety with Pd(PPh₃)₄ catalysis .
- Reductive amination : Modify the amino group with aldehydes/ketones to enhance solubility or target affinity . Track functionalization success via LC-MS and 2D NMR (e.g., NOESY for stereochemical confirmation) .
Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?
- Degradation pathways : Hydrolysis of the sulfanyl-thiazole bond in aqueous media (pH < 3 or > 9) .
- Optimal storage : Lyophilized solid at -20°C under argon; avoid DMSO solutions >1 month .
- Stability assays : Accelerated aging studies (40°C/75% RH for 6 weeks) with HPLC monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
